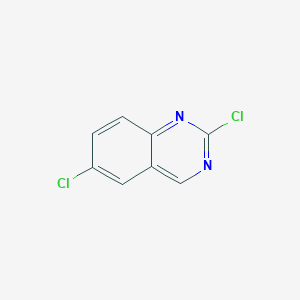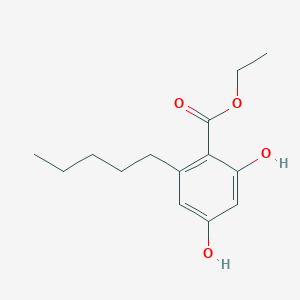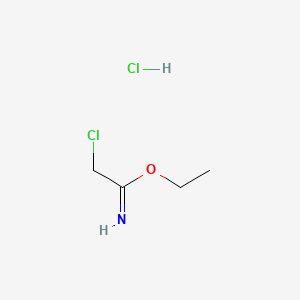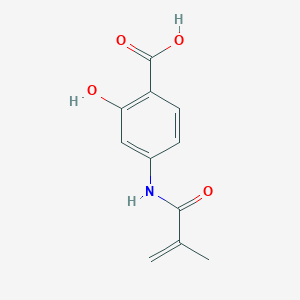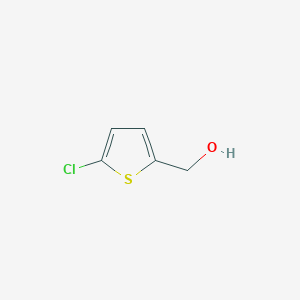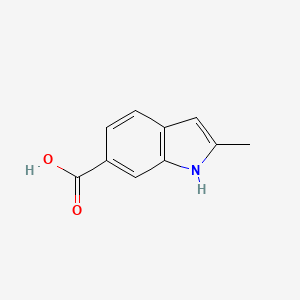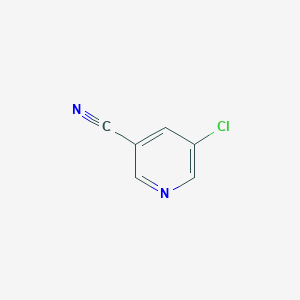![molecular formula C6H12N2 B1590389 3,8-Diazabicyclo[3.2.1]octane CAS No. 280-06-8](/img/structure/B1590389.png)
3,8-Diazabicyclo[3.2.1]octane
Übersicht
Beschreibung
- 3,8-Diazabicyclo[3.2.1]octane (often abbreviated as DABCO ) is a bicyclic organic compound with the formula N₂(C₂H₄)₃ .
- It is a colorless solid and a highly nucleophilic tertiary amine base.
- DABCO is used as a catalyst and reagent in polymerization and organic synthesis.
- Its structure is similar to quinuclidine, but one of the nitrogen atoms is replaced by a carbon atom.
- The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt boat conformations.
- DABCO is a strong ligand and Lewis base.
- It forms a crystalline 2:1 adduct with hydrogen peroxide.
- The pKa of its protonated derivative is 8.8, similar to ordinary alkylamines.
Synthesis Analysis
- Enantioselective Construction :
- Researchers have developed methods for the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold.
- Approaches include enantioselective construction from an acyclic starting material or direct stereochemical control during the formation of the bicyclic scaffold.
- Some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
- Others use desymmetrization processes starting from achiral tropinone derivatives.
Molecular Structure Analysis
- DABCO has a bicyclic structure with three diazacyclohexane rings.
- The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages.
- The compound is highly nucleophilic due to unhindered amine centers.
Chemical Reactions Analysis
- DABCO is used as a nucleophilic catalyst in various reactions, including:
- Formation of polyurethane from alcohol and isocyanate functionalized monomers.
- Baylis–Hillman reactions of aldehydes and unsaturated ketones.
- It also forms a crystalline 2:1 adduct with hydrogen peroxide.
Physical And Chemical Properties Analysis
- Molecular Weight : 112.176 g/mol
- Melting Point : 156–160 °C
- Boiling Point : 174 °C
- Solubility in Water : Soluble, hygroscopic
- Acidity (pKa) : 3.0, 8.8 (for conjugated acid)
- Hazards : Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.
Wissenschaftliche Forschungsanwendungen
Application in Antiarrhythmic Drugs
- Scientific Field: Medical Chemistry
- Summary of Application: 3,8-Diazabicyclo[3.2.1]octane derivatives have been used as analogues of ambasilide, a Class III antiarrhythmic agent . These compounds were synthesized and tested both in vitro extracellular electrophysiological assays and by the conventional microelectrode technique .
- Methods of Application: The compounds were synthesized having the 3,8-diazabicyclo[3.2.1]octane moiety instead of the 3,7-diazabicyclo[3.3.1]nonane present in ambasilide . They were then tested in vitro using electrophysiological assays and the conventional microelectrode technique .
- Results or Outcomes: Most of the synthesized compounds lengthened the effective refractory period (ERP) with no change or slight increase on the impulse conduction time (ICT). Some of the tested compounds lengthened the action potential duration (APD), a typical Class III feature, without exerting any significant effect on the maximal rate of depolarization .
Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams
- Scientific Field: Organic Chemistry
- Summary of Application: 3,8-Diazabicyclo[3.2.1]octanes have been converted into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams .
- Methods of Application: The conversion was achieved through a Wagner−Meerwein rearrangement . When acrylic acid and 2-phenylacrylic acid were employed as dipolarophiles, novel tricyclic fused lactone-lactam systems were obtained .
- Results or Outcomes: The conversion resulted in the formation of novel tricyclic fused lactone-lactam systems .
Synthesis of Tropane Alkaloids
- Scientific Field: Organic Chemistry
- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been synthesized .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis resulted in the formation of the 8-azabicyclo[3.2.1]octane scaffold .
Safety And Hazards
- DABCO is harmful if swallowed, in contact with skin, or inhaled.
- Precautionary measures include proper handling, protective equipment, and avoiding dust formation.
- Dispose of it according to applicable laws and regulations.
Zukünftige Richtungen
- Research on DABCO continues, especially in the context of synthetic methodology and its applications in organic synthesis.
Eigenschaften
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJYZBKCVSODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497950 | |
| Record name | 3,8-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Diazabicyclo[3.2.1]octane | |
CAS RN |
280-06-8 | |
| Record name | 3,8-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



